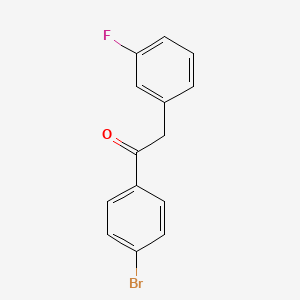

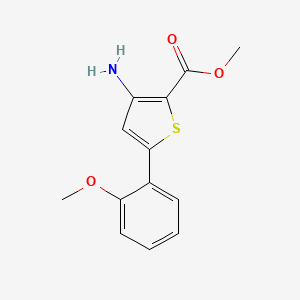

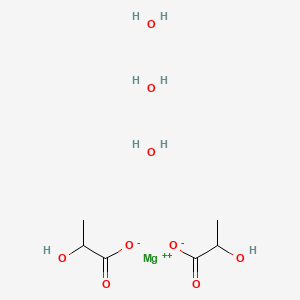

![molecular formula C10H10N2O2 B1319065 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol CAS No. 362529-02-0](/img/structure/B1319065.png)

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its substituents. For example, one compound was reported as a white solid with a melting point of 106.6–108.1 °C .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Oxadiazole Derivatives: Wu et al. (2000) synthesized various 5-phenyl and 5-methyl substituted 1,2,4-oxadiazole derivatives, showcasing the chemical versatility of oxadiazole compounds in organic synthesis (Wu et al., 2000).

- Structural Characterization: Yakantham et al. (2019) conducted a study on the synthesis, structural characterization, and evaluation of certain oxadiazole derivatives for potential anticancer activity, demonstrating the importance of structural analysis in drug development (Yakantham et al., 2019).

Antibacterial Applications

- Evaluation of Antibacterial Activity: Rai et al. (2010) designed and synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in antimicrobial research (Rai et al., 2010).

- Study of Hydrazone Derivatives: Rasool et al. (2015) investigated the antibacterial and enzyme inhibition activities of hydrazone derivatives containing 1,3,4-oxadiazole, further emphasizing the compound's relevance in antibacterial research (Rasool et al., 2015).

Chemical and Pharmaceutical Research

- Chemical Properties and Stability: Bohle et al. (2009) explored the synthesis and chemical properties of 1,2,3-oxadiazoles, providing insight into the stability and reactivity of oxadiazole derivatives (Bohle et al., 2009).

- Pharmacological Potential: Kakanejadifard et al. (2013) synthesized Schiff base compounds with oxadiazole rings and evaluated their antibacterial and antioxidant activities, showcasing the pharmacological potential of these compounds (Kakanejadifard et al., 2013).

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, material science, and organic synthesis .

Propiedades

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPDFFUEDRYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593232 |

Source

|

| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

CAS RN |

362529-02-0 |

Source

|

| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

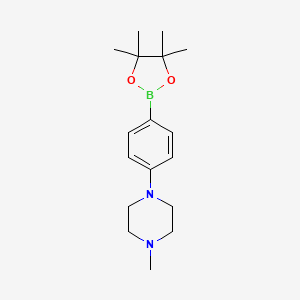

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)